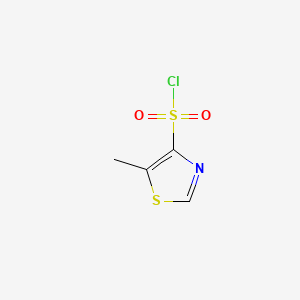

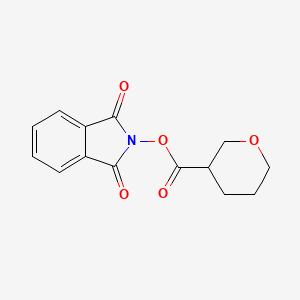

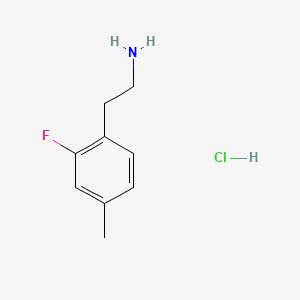

![molecular formula C17H16N6 B6604500 N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine CAS No. 380436-54-4](/img/structure/B6604500.png)

N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole is an important heterocyclic nucleus in heterocyclic chemistry and has been found in some currently used chemotherapeutic agents .

Synthesis Analysis

The synthesis of similar compounds involves several steps with acceptable reaction procedures and quantitative yields . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .

Chemical Reactions Analysis

Some interesting nitrogen heterocycles, as well as other products, were synthesized by reactions of 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide with various reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine” can be determined using various analytical techniques. For instance, the linear formula of a similar compound is C29H25N5O with a molecular weight of 459.556 .

Aplicaciones Científicas De Investigación

Antimicrobial Chemotherapeutic Agents

These compounds have been synthesized as potential antimicrobial chemotherapeutic agents . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1 H or 13 C), Mass spectroscopy, and elemental analysis .

Antitumor Activity

Some derivatives of these compounds have been synthesized and screened for their antitumor activity . The use of this powerful pharmacophore is very popular and modern .

Insecticidal Activities

The derivatives of these compounds have been designed and synthesized as potent insecticides targeting the ryanodine receptor (RyR) . RyR is one of the promising targets for the development of novel insecticides .

Antibacterial and Antifungal Activities

The derivatives of these compounds have been synthesized and evaluated for in vitro antibacterial and antifungal activities . A strategic synthesis of 1- (1,3-diphenyl-1 H -pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones has been achieved by the reaction of indole-2,3-dione (isatin) and substituted bromoacetyl benzene followed by cyclization reaction .

Antimalarial Evaluation

The target compounds have been synthesized and evaluated for their inhibition effects against Plasmodium berghei . Some compounds showed a suppression rate of up to 90.4% .

Antiparasitic Properties

Many pyrazole derivatives, including these compounds, have been reported to possess antiparasitic properties . This is mainly due to the ease of preparation and the important biological activity .

Mecanismo De Acción

Target of Action

The compound, also known as N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine, has been found to exhibit significant inhibitory activity against the BRAF V600E , a protein kinase that plays a key role in regulating cellular responses to cytokines and growth factors .

Mode of Action

The compound interacts with its target, BRAF V600E, by binding tightly at the active site . This interaction inhibits the kinase activity of BRAF V600E, thereby disrupting the signal transduction pathways it regulates .

Biochemical Pathways

The inhibition of BRAF V600E affects the MAPK/ERK pathway , a key signaling pathway involved in cell proliferation and survival . By inhibiting this pathway, the compound can potentially suppress the growth of cancer cells .

Result of Action

The compound’s action results in the inhibition of BRAF V600E, leading to the disruption of the MAPK/ERK pathway . This can potentially lead to the suppression of cancer cell growth . In vitro studies have shown that the compound exhibits potent inhibitory activity against certain cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6/c18-17(19)21-20-11-14-12-23(15-9-5-2-6-10-15)22-16(14)13-7-3-1-4-8-13/h1-12H,(H4,18,19,21)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGWKCHTMNJLNC-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=NN=C(N)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN(C=C2/C=N/N=C(N)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

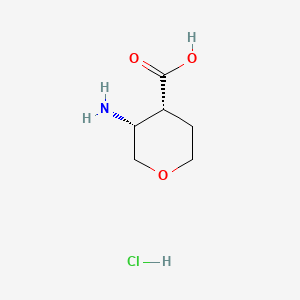

![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

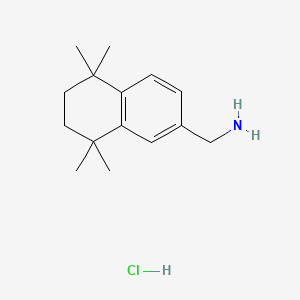

![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)

amine hydrochloride](/img/structure/B6604442.png)

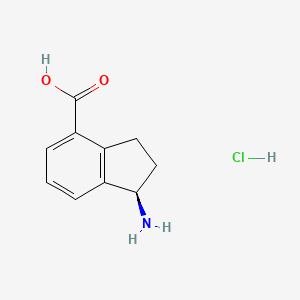

![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)

![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)